molecular formula C9H8N2OS B561143 4-(Thiazol-2-yloxy)phenylamine CAS No. 105350-49-0

4-(Thiazol-2-yloxy)phenylamine

Cat. No.: B561143
CAS No.: 105350-49-0
M. Wt: 192.236
InChI Key: YKEZUUNVYCTDRU-UHFFFAOYSA-N
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Description

“4-(Thiazol-2-yloxy)phenylamine” is a chemical compound with the CAS Number: 105350-49-0 . Its IUPAC name is 4-((1H-1lambda3-thiazol-2-yl)oxy)aniline . The compound has a molecular weight of 193.25 .


Molecular Structure Analysis

The molecular structure of this compound consists of a thiazole ring attached to a phenylamine group via an oxygen atom . The InChI code for this compound is 1S/C9H9N2OS/c10-7-1-3-8(4-2-7)12-9-11-5-6-13-9/h1-6,13H,10H2 .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 193.25 . The compound is stored at room temperature .

Scientific Research Applications

Thiazolidinones and Thiazole Derivatives in Medicinal Chemistry

Thiazolidinones and thiazole derivatives are crucial scaffolds in medicinal chemistry, exhibiting a wide array of biological activities. These heterocyclic compounds have been extensively studied for their pharmacological potentials, including antioxidant, anticancer, anti-inflammatory, antidiabetic, antimicrobial, and antiviral properties. The structural diversity and the presence of sulfur and nitrogen in their rings contribute significantly to their biological activities. For instance, the bioactivity of thiazolidin-4-ones, closely related to 4-(Thiazol-2-yloxy)phenylamine, has been reviewed, highlighting their significance in the development of more efficient drug agents through structure optimization (Mech, Kurowska, & Trotsko, 2021).

Chemical Transformations and Biological Properties

The synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles, including thiazoles, are vital for understanding their chemical and biological properties. These derivatives exhibit a range of biological activities such as insectoacaricidal, anti-blastic, sugar-lowering, anti-exudative, and antihypertensive effects. The review of such chemical transformations provides insights into the synthetic methodologies and the potential of these compounds in medicinal chemistry (Abdurakhmanova et al., 2018).

Hybrid Molecules in Anticancer Drug Design

The design of hybrid molecules incorporating thiazolidinone structures, similar to this compound, has been a focus in anticancer drug development. These studies emphasize the application of molecular hybridization methodologies to create novel small molecules with anticancer activities. The integration of thiazolidinone cores with approved drugs, natural compounds, and other heterocyclic scaffolds aims at generating lead compounds with enhanced efficacy against cancer (Roszczenko et al., 2022).

Green Synthesis and Biological Evaluation

The green synthesis of thiazolidinone derivatives highlights the importance of environmentally friendly approaches in the development of new compounds with significant biological activities. Microwave-assisted synthesis has been utilized for the efficient production of thiazolidinone derivatives, demonstrating their antibacterial, antitubercular, anticancer, and antifungal activities. Such eco-friendly methodologies not only reduce the environmental impact but also provide a sustainable route to novel therapeutic agents (JacqulineRosy et al., 2019).

Future Directions

The future directions for the study of 4-(Thiazol-2-yloxy)phenylamine and related compounds could involve further exploration of their potential as anti-cancer agents . Additionally, more research could be conducted to understand their synthesis, chemical reactions, and physical and chemical properties.

Properties

IUPAC Name

4-(1,3-thiazol-2-yloxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c10-7-1-3-8(4-2-7)12-9-11-5-6-13-9/h1-6H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKEZUUNVYCTDRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90655922
Record name 4-[(1,3-Thiazol-2-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105350-49-0
Record name 4-[(1,3-Thiazol-2-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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